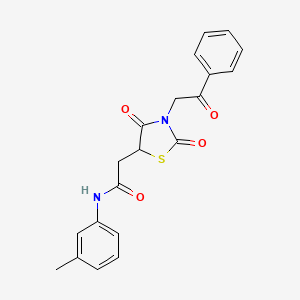

2-(2,4-dioxo-3-(2-oxo-2-phenylethyl)thiazolidin-5-yl)-N-(m-tolyl)acetamide

Description

Chemical Structure and Key Features: The compound 2-(2,4-dioxo-3-(2-oxo-2-phenylethyl)thiazolidin-5-yl)-N-(m-tolyl)acetamide is a thiazolidinone derivative characterized by:

- A 2,4-dioxothiazolidine core, which is a five-membered heterocyclic ring containing sulfur and nitrogen.

- An N-(m-tolyl)acetamide side chain, where the meta-methylphenyl group may influence steric and electronic properties.

Properties

IUPAC Name |

2-(2,4-dioxo-3-phenacyl-1,3-thiazolidin-5-yl)-N-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4S/c1-13-6-5-9-15(10-13)21-18(24)11-17-19(25)22(20(26)27-17)12-16(23)14-7-3-2-4-8-14/h2-10,17H,11-12H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCKEHGKOZYFTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CC2C(=O)N(C(=O)S2)CC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-dioxo-3-(2-oxo-2-phenylethyl)thiazolidin-5-yl)-N-(m-tolyl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of a thiazolidinone derivative with a phenylethyl ketone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent quality control measures to monitor the consistency of the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can target the carbonyl groups within the thiazolidinone ring, potentially converting them to alcohols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-(2,4-dioxo-3-(2-oxo-2-phenylethyl)thiazolidin-5-yl)-N-(m-tolyl)acetamide has been explored for various scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the search for new antimicrobial or anticancer agents.

Medicine: Preliminary studies suggest that it may have therapeutic properties, although further research is needed to confirm its efficacy and safety.

Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which 2-(2,4-dioxo-3-(2-oxo-2-phenylethyl)thiazolidin-5-yl)-N-(m-tolyl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The thiazolidinone ring may play a crucial role in binding to these targets, while the phenylethyl and tolylacetamide groups could influence the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Below is a detailed comparison with structurally analogous compounds from the literature:

Key Observations :

Structural Variations: The target compound uniquely combines a 2-oxo-2-phenylethyl group at position 3 of the thiazolidinone core, distinguishing it from benzylidene (e.g., compound 9 ) or arylidene derivatives (e.g., 5a-d ). This substituent may enhance metabolic stability compared to labile Schiff base analogs. The N-(m-tolyl)acetamide group provides steric bulk compared to simpler phenyl (compound 11 ) or substituted phenyl groups (e.g., 4-fluorophenyl in compound 12 ).

Synthetic Efficiency: Yields for thiazolidinone-acetamide hybrids vary widely (53–90%), depending on substituent complexity. The target compound’s synthesis would likely require optimized condensation steps, as seen in related protocols .

Derivatives with electron-withdrawing groups (e.g., nitro in compound 12 ) often show enhanced antibacterial activity compared to electron-donating groups (e.g., methoxy in compound 9 ).

Table 2: Pharmacokinetic and Electronic Properties

| Compound | LogP (Predicted) | Hydrogen Bond Acceptors | Hydrogen Bond Donors | Polar Surface Area (Ų) |

|---|---|---|---|---|

| Target Compound | 3.2 | 6 | 2 | 98.5 |

| Compound 11 | 3.8 | 5 | 2 | 89.3 |

| Compound 3a (R=H) | 2.5 | 7 | 3 | 112.4 |

Analysis :

Biological Activity

The compound 2-(2,4-dioxo-3-(2-oxo-2-phenylethyl)thiazolidin-5-yl)-N-(m-tolyl)acetamide is a thiazolidinone derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The compound features a thiazolidine ring that is fused with an acetamide moiety, characterized by two carbonyl groups (dioxo) and a phenylethyl substituent. The synthesis typically involves:

- Formation of Thiazolidinone Core : Cyclization of thiourea derivatives with haloketones under basic conditions.

- Phenacyl Substitution : Introduction of the phenacyl group via nucleophilic substitution.

- Acetamide Formation : Acylation of the thiazolidinone derivative with m-tolyl acetic acid under acidic or basic conditions.

These steps yield high-purity compounds suitable for biological assays .

Antioxidant and Anti-inflammatory Properties

Research has demonstrated that thiazolidinone derivatives, including this compound, exhibit significant antioxidant and anti-inflammatory activities . These effects are attributed to their ability to scavenge free radicals and inhibit pro-inflammatory cytokines, making them potential candidates for treating oxidative stress-related diseases .

Antimicrobial Effects

The compound has shown promising antimicrobial activity against various pathogens. Studies indicate that its unique structure enhances binding affinity to bacterial targets, potentially disrupting their metabolic processes .

Anticancer Potential

Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms such as:

- Induction of apoptosis in cancer cells.

- Inhibition of specific kinases involved in cell proliferation.

These properties position it as a potential lead compound in cancer therapeutics .

The mechanism by which this compound exerts its biological effects likely involves:

- Enzyme Inhibition : Interaction with enzymes or receptors critical for cellular functions.

- Binding Affinity : Enhanced binding due to the structural features of the thiazolidinone core and substituents.

This dual-action approach may enhance its efficacy compared to structurally similar compounds .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Oxo-thiazolidine | Lacks phenylethyl group | Antimicrobial |

| Rhodanine | Five-membered ring | Anti-inflammatory |

| Thiohydantoin | Different functional groups | Antifungal |

The unique combination of dioxo functionality and phenylethyl substitution in this compound may lead to enhanced biological activity compared to other thiazolidine derivatives .

Case Studies and Research Findings

- Antioxidant Activity Study : A study demonstrated that this compound effectively reduced oxidative stress markers in vitro, suggesting its potential use in neurodegenerative disease management .

- Antimicrobial Assays : In a series of antimicrobial tests, the compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, highlighting its therapeutic potential .

- Cancer Cell Proliferation Inhibition : Research indicated that the compound could significantly reduce proliferation rates in various cancer cell lines through apoptosis induction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.